molecular formula C7H3Br2FO2 B6162317 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde CAS No. 886493-33-0

3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde

Cat. No.: B6162317
CAS No.: 886493-33-0
M. Wt: 297.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H3Br2FO2 . It is a derivative of benzaldehyde, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination of 4-fluoro-2-hydroxybenzaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a solvent-free continuous pipeline reaction device. This method involves the use of p-cresol and bromine as raw materials, followed by hydrolysis under controlled low and high-temperature stages. This approach minimizes environmental pollution and enhances safety by avoiding the use of solvents .

Chemical Reactions Analysis

Types of Reactions: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .

Biology and Medicine: This compound serves as an intermediate in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents. It is also used in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 3,5-dibromo-4-hydroxybenzaldehyde
  • 3,5-dibromo-2-fluorobenzaldehyde
  • 3-bromo-4-hydroxybenzaldehyde

Comparison: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry .

Properties

CAS No.

886493-33-0

Molecular Formula

C7H3Br2FO2

Molecular Weight

297.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.